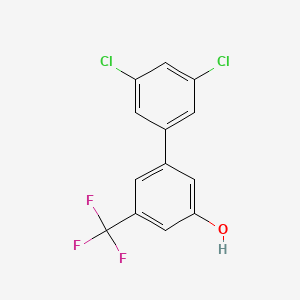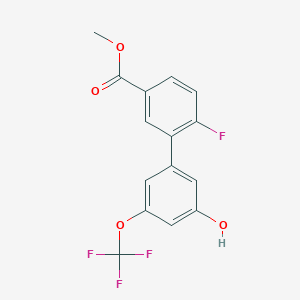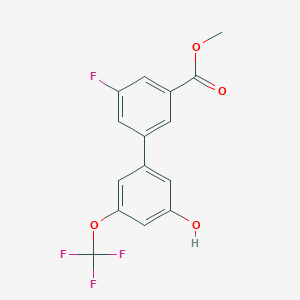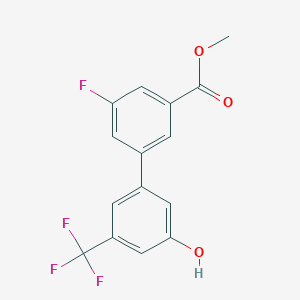
5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95%
Vue d'ensemble
Description
5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% (hereafter referred to as “5-Fluoro-3-trifluoromethoxyphenol”) is a compound with a wide range of applications in the pharmaceutical, chemical, and biochemical industries. 5-Fluoro-3-trifluoromethoxyphenol is a fluorinated phenol derivative with a unique molecular structure. It is highly soluble in polar organic solvents and is used as a starting material for a variety of synthetic processes. The compound has found applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 5-Fluoro-3-trifluoromethoxyphenol has been used in a variety of scientific research applications such as the study of enzymatic mechanisms, the synthesis of complex organic molecules, and the development of new materials.
Applications De Recherche Scientifique
5-Fluoro-3-trifluoromethoxyphenol has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of complex organic molecules, such as peptides and nucleotides. Additionally, it has been used in the study of enzymatic mechanisms, as the fluoro group can be used to selectively label certain functional groups. The compound has also been used in the development of new materials, such as polymers, for use in medical and industrial applications.
Mécanisme D'action
The mechanism of action of 5-Fluoro-3-trifluoromethoxyphenol is not well understood. However, the compound’s unique molecular structure allows it to interact with certain biological molecules in a specific manner. It has been suggested that the fluoro group of the compound can interact with the active sites of enzymes, allowing it to selectively inhibit or activate certain enzymes. Additionally, the compound has been shown to interact with proteins and DNA in a specific manner, allowing it to be used as a tool for studying the structure and function of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-3-trifluoromethoxyphenol are not well understood. However, the compound has been shown to interact with certain enzymes and proteins in a specific manner, suggesting that it may have a role in regulating certain biochemical processes. Additionally, the compound has been shown to interact with DNA in a specific manner, suggesting that it may have a role in regulating gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-Fluoro-3-trifluoromethoxyphenol in laboratory experiments offers several advantages. First, the compound is highly soluble in polar organic solvents, making it easy to work with in the laboratory. Additionally, the compound is relatively stable and can be stored for extended periods of time without significant degradation. Finally, the compound’s unique molecular structure allows it to interact with certain biological molecules in a specific manner, making it a useful tool for studying the structure and function of these molecules.
However, there are some limitations to the use of 5-Fluoro-3-trifluoromethoxyphenol in laboratory experiments. First, the compound is relatively expensive and may not be readily available in some laboratories. Additionally, the compound’s mechanism of action is not well understood and its effects on biological systems are not well characterized. Finally, the compound’s toxicity is not well understood, and caution should be taken when working with the compound in the laboratory.
Orientations Futures
The potential applications of 5-Fluoro-3-trifluoromethoxyphenol are vast and varied. Further research is needed to better understand the compound’s mechanism of action and its effects on biological systems. Additionally, further research is needed to explore the potential applications of the compound in the development of new materials and in the synthesis of complex organic molecules. Finally, further research is needed to explore the potential toxicity of the compound and to develop methods for its safe use in laboratory experiments.
Méthodes De Synthèse
The synthesis of 5-Fluoro-3-trifluoromethoxyphenol is carried out through a two-step process. The first step involves the reaction of 4-methoxycarbonylphenol with trifluoromethyl iodide in the presence of potassium carbonate to form 4-methoxycarbonyl-3-trifluoromethylphenol. The second step involves the replacement of the trifluoromethyl group with a fluoro group through the use of potassium fluoride as a catalyst. The reaction is carried out at room temperature and yields the desired product in high purity.
Propriétés
IUPAC Name |
methyl 2-fluoro-4-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O4/c1-22-14(21)12-3-2-8(6-13(12)16)9-4-10(20)7-11(5-9)23-15(17,18)19/h2-7,20H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQGBGGKKNNZDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686717 | |
| Record name | Methyl 3-fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261952-72-0 | |
| Record name | Methyl 3-fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















